molecular formula C19H34Br4O2 B14558015 Methyl 9,10,12,13-tetrabromooctadecanoate CAS No. 62080-86-8

Methyl 9,10,12,13-tetrabromooctadecanoate

Cat. No.: B14558015
CAS No.: 62080-86-8
M. Wt: 614.1 g/mol
InChI Key: SPUDSROCBBPFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9,10,12,13-tetrabromooctadecanoate is a brominated fatty acid ester It is a derivative of octadecanoic acid, where the hydrogen atoms at positions 9, 10, 12, and 13 are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9,10,12,13-tetrabromooctadecanoate typically involves the bromination of methyl octadecanoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,10,12,13-tetrabromooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of the corresponding hydrocarbon (octadecane).

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 9,10,12,13-tetrabromooctadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a brominated fatty acid.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the effects of brominated fatty acids.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 9,10,12,13-tetrabromooctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The ester group can also undergo hydrolysis to release the corresponding acid, which may have additional biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10,12,13-Tetrabromooctadecanoic Acid: The parent acid of methyl 9,10,12,13-tetrabromooctadecanoate.

    Methyl 9,10-dibromooctadecanoate: A similar compound with only two bromine atoms.

    Methyl 9,10,12-tribromooctadecanoate: A compound with three bromine atoms.

Uniqueness

This compound is unique due to the presence of four bromine atoms, which impart distinct chemical and physical properties

Properties

CAS No.

62080-86-8

Molecular Formula

C19H34Br4O2

Molecular Weight

614.1 g/mol

IUPAC Name

methyl 9,10,12,13-tetrabromooctadecanoate

InChI

InChI=1S/C19H34Br4O2/c1-3-4-8-11-15(20)17(22)14-18(23)16(21)12-9-6-5-7-10-13-19(24)25-2/h15-18H,3-14H2,1-2H3

InChI Key

SPUDSROCBBPFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.